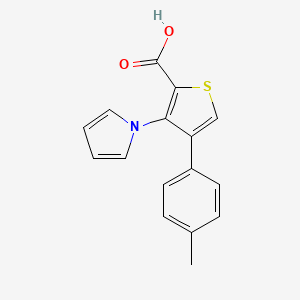

4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-11-4-6-12(7-5-11)13-10-20-15(16(18)19)14(13)17-8-2-3-9-17/h2-10H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZCFFIHBLSZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, with the molecular formula C16H13NO2S and a molecular weight of 283.3 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by various studies and research findings.

The compound is characterized by the following structural features:

- Molecular Formula : C16H13NO2S

- Molecular Weight : 283.3 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of pyrrole and thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some pyrrole derivatives were reported as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects when compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative | 3.125 | Staphylococcus aureus |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Triclosan | 10 | Escherichia coli |

Anticancer Potential

The anticancer properties of thiophene derivatives have been explored extensively. Studies have indicated that compounds containing thiophene rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms often involve interaction with cellular pathways that regulate growth and survival .

Antioxidant Activity

Antioxidant assays have demonstrated that certain thiophene-containing compounds possess considerable free radical scavenging abilities. For example, compounds derived from similar structures have shown IC50 values comparable to well-known antioxidants like ascorbic acid . This suggests their potential utility in preventing oxidative stress-related diseases.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells:

- Enzymatic Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell metabolism.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cell growth.

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial efficacy of pyrrole derivatives against common pathogens, revealing that modifications in the thiophene structure significantly enhanced activity against resistant strains .

- Anticancer Research : Another investigation focused on the cytotoxic effects of thiophene-based compounds on breast cancer cell lines, noting a marked decrease in cell viability at higher concentrations .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from thiophene-2-carboxylic acid derivatives or their esters, followed by functionalization at the 3- and 4-positions of the thiophene ring. The key steps include:

- Formation of the thiophene core with appropriate substituents (aryl and pyrrolyl groups).

- Introduction of the carboxylic acid function at the 2-position.

- Functional group transformations such as esterification, amidation, and coupling reactions.

Preparation of Thiophene-2-carboxylic Acid Esters

A common initial step is the esterification of thiophene-2-carboxylic acid to its ethyl ester, which serves as a versatile intermediate for further modifications.

- Reflux thiophene-2-carboxylic acid (0.195 mol) with absolute ethanol (100 mL) in the presence of concentrated sulfuric acid (15 mL) for 5–6 hours.

- After cooling, pour the reaction mixture onto crushed ice and neutralize with sodium bicarbonate until no CO₂ evolution occurs.

- Extract with ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude ester.

- Yield: Approximately 70%, boiling point 218–220°C.

This esterification provides a key intermediate for subsequent reactions involving substitution at the 3- and 4-positions of the thiophene ring.

This multi-step process allows the introduction of the pyrrolyl group at the 3-position of the thiophene ring with high yields and purity.

Hydrolysis and Final Functional Group Transformations

The ester group at the 2-position is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Hydrolysis can be performed using aqueous acid or base at controlled temperatures.

- The resulting acid can be converted into various derivatives such as amides or salts depending on the desired application.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Esterification | Thiophene-2-carboxylic acid | Ethanol, conc. H₂SO₄, reflux 5–6 h | Thiophene-2-carboxylic acid ethyl ester | ~70%, b.p. 218–220°C |

| 2 | Condensation (Claisen-Schmidt) | Thiophene-2-carboxylic acid N'-acetyl-hydrazide + 4-methylbenzaldehyde | NaOH (1%), ethanol, 20–25°C, 15 h | N'-(4-methylphenyl-acryloyl)-hydrazide derivative | Purified by recrystallization |

| 3 | Acetylation | Ethyl 2-(aryl)-1H-pyrrole-3-carboxylate | Acetyl chloride, AlCl₃, dichloromethane, RT | 5-Acetyl-2-(aryl)-1H-pyrrole-3-carboxylate ester | High yield, isolated as solid |

| 4 | Enaminone formation | Acetylated pyrrole ester | N,N-dimethylformamide diisopropyl acetal, 95°C, 12 h | Enaminone intermediate | Used without further purification |

| 5 | Cyclization with guanidine | Enaminone intermediate | Guanidine or salt, suitable solvent | Pyrrole ring substituted intermediate | Followed by hydrolysis |

| 6 | Hydrolysis | Ester intermediate | Acid or base hydrolysis | 4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | Purified as needed |

Analytical Characterization Supporting Preparation

- FTIR Spectroscopy: Confirms functional groups such as C=O stretching (~1660–1687 cm⁻¹), NH stretching (~3200 cm⁻¹), and aromatic C-H.

- 1H-NMR Spectroscopy: Signals corresponding to aromatic protons, methyl groups (e.g., 2.5 ppm for methyl on phenyl), and NH protons (10–12 ppm) confirm substitution patterns.

- TLC Monitoring: Used throughout to monitor reaction progress and purity.

- Melting Point and Physical Properties: Used to confirm identity and purity of intermediates and final products.

Research Findings and Improvements

- The multi-step synthetic route allows for high yields and purity of the target compound.

- The use of Lewis acids in acetylation and controlled temperature conditions improves selectivity and yield.

- The condensation steps with guanidine and subsequent hydrolysis are crucial for assembling the pyrrole ring and introducing the carboxylic acid functionality.

- Variations in aryl substituents (including 4-methylphenyl) have been successfully incorporated using this methodology, demonstrating its versatility.

Q & A

Q. Characterization Methods :

- NMR : Confirm regiochemistry of substituents (e.g., ¹H/¹³C NMR for pyrrole and thiophene proton shifts).

- HPLC/MS : Verify purity and molecular weight.

- X-ray crystallography (if crystalline): Resolve ambiguities in substitution patterns (e.g., crystal data in ).

How do substituents on the thiophene core influence biological activity, and what methodologies are used to analyze structure-activity relationships (SAR)?

Advanced Research Question

SAR studies on thiophene derivatives highlight the importance of:

- Electron-withdrawing groups (e.g., chlorine at the 4-position) enhancing anticancer activity.

- Heterocyclic attachments (e.g., pyrrole, triazole) improving binding to biological targets like kinases .

Q. Methodological Approach :

-

Biological Assays : Compare IC₅₀ values against reference drugs (e.g., doxorubicin) using MTT assays.

-

Computational Docking : Model interactions with target proteins (e.g., EGFR or tubulin) to rationalize activity trends.

-

Data Table :

Compound ID Substituents IC₅₀ (μM) Target 15 3-(2-amino-3-cyano-pyrrole) 0.12 Tubulin 19b 4-chlorophenyl + triazole 0.08 EGFR

What challenges arise in resolving crystal structures of thiophene derivatives, and how can SHELXL improve refinement accuracy?

Advanced Research Question

Thiophene derivatives often exhibit:

Q. SHELXL Workflow :

- Initial Model : Use SHELXD for phase determination via charge flipping.

- Refinement : Apply restraints for disordered regions (e.g., DFIX for bond lengths).

- Validation : Check R-factor convergence (<5% discrepancy) and ADP consistency .

Example : A related compound (C20H13ClN2O2S) refined in P2₁/c with R = 0.072 using SHELXL .

How can contradictory bioactivity data between in vitro and in vivo studies be addressed for this compound?

Advanced Research Question

Contradictions may arise from:

- Metabolic instability (e.g., ester hydrolysis in vivo reducing efficacy).

- Off-target effects in complex biological systems.

Q. Resolution Strategies :

- Prodrug Design : Modify carboxylic acid to esters (e.g., ethyl ester prodrugs in ).

- Pharmacokinetic Profiling : Use LC-MS/MS to monitor metabolite formation.

- In Silico ADMET Prediction : Prioritize derivatives with favorable logP and CYP450 resistance .

What are the best practices for optimizing reaction yields in multi-step syntheses of this compound?

Advanced Research Question

Key Factors :

- Catalyst Selection : Pd(PPh₃)₄ for efficient cross-coupling of pyrrole .

- Solvent Optimization : Use DMF for polar intermediates or THF for sterically hindered steps.

- Temperature Control : Low temperatures (−78°C) to prevent side reactions during lithiation.

Case Study : A 3-step synthesis achieved 62% yield by:

Thiophene cyclization at 110°C in toluene.

Buchwald-Hartwig amination (Pd catalysis).

Carboxylic acid formation via KOH hydrolysis .

How can substituent effects on spectroscopic properties be systematically analyzed?

Basic Research Question

Approach :

- UV-Vis Spectroscopy : Correlate λₘₐₓ with electron-donating/withdrawing groups (e.g., bathochromic shifts from pyrrole conjugation).

- FT-IR : Identify carbonyl (1700–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) to confirm functional groups.

- Comparative Analysis : Use analogs (e.g., 4-methylphenyl vs. chlorophenyl) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.